5-oxopentadecanoic Acid
CAS No.: 92857-45-9
Cat. No.: VC19209277
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92857-45-9 |
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Molecular Formula | C15H28O3 |
Molecular Weight | 256.38 g/mol |
IUPAC Name | 5-oxopentadecanoic acid |
Standard InChI | InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
Standard InChI Key | RNMOYYIVANEQIG-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCC(=O)CCCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
5-Oxopentadecanoic acid (IUPAC name: 5-oxopentadecanoic acid) is a saturated fatty acid derivative with the molecular formula C₁₅H₂₈O₃ and a molecular weight of 256.38 g/mol. Its structure consists of a pentadecanoic acid chain (CH₃(CH₂)₁₃COOH) modified by a ketone group at the C-5 position, yielding the systematic name 5-oxo-pentadecanoic acid.
Key Structural Features:
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Backbone: 15-carbon saturated chain.
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Functional group: Ketone at C-5.
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Polarity: Moderate due to the ketone and carboxylic acid groups.
Biosynthesis and Synthetic Routes
While no direct studies on 5-oxopentadecanoic acid biosynthesis exist, pathways for analogous oxo fatty acids suggest potential mechanisms:
Enzymatic Oxidation
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Lipoxygenase (LOX) and Cytochrome P450 (CYP) Activity: Related oxo fatty acids, such as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), are synthesized via NADP⁺-dependent dehydrogenases acting on hydroxy precursors (e.g., 5-HETE) . Similarly, 5-oxopentadecanoic acid may arise from oxidation of 5-hydroxypentadecanoic acid.
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Non-enzymatic Pathways: Radical-mediated oxidation of pentadecanoic acid or its unsaturated analogs could yield ketone derivatives .
Chemical Synthesis
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Oxidation of Hydroxy Analogs: 5-Hydroxypentadecanoic acid could be oxidized using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
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Ketone Introduction via Acylation: Friedel-Crafts acylation or condensation reactions, as seen in the synthesis of tert-butoxy esters , might be adapted for ketone placement.
Table 1: Synthetic Methods for Analogous Oxo Fatty Acids
Physicochemical Properties
Data from structurally similar compounds (e.g., pentadecanoic acid and 4-oxopentadecanoic acid) allow extrapolation:
Physical Properties
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Melting Point: Estimated 45–50°C (lower than pentadecanoic acid due to ketone disruption of crystal lattice).
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Boiling Point: ~330°C (similar to pentadecanoic acid).
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Solubility: Poor in water; soluble in organic solvents (e.g., chloroform, ethanol).
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1710 cm⁻¹ (C=O stretch of ketone and carboxylic acid).
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NMR: δ 2.4–2.6 ppm (ketone carbonyl), δ 1.2–1.6 ppm (methylene groups).
Biological and Industrial Relevance
Industrial Applications
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Surfactants: Long-chain oxo acids are used in biodegradable detergents.
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Pharmaceuticals: Potential as anti-inflammatory agents or drug delivery vehicles.
Table 2: Comparative Bioactivity of Oxo Fatty Acids
Research Gaps and Future Directions
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Synthetic Optimization: Develop efficient protocols for 5-oxopentadecanoic acid synthesis.
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Biological Profiling: Investigate roles in lipid metabolism and disease models (e.g., cancer, inflammation).
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Analytical Standards: Establish mass spectrometry and NMR libraries for accurate identification.
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